2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride

Description

Molecular Structure and Isomerism

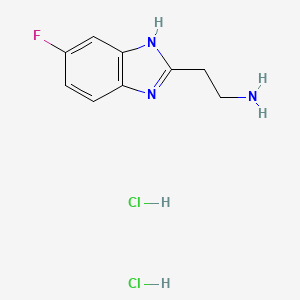

The compound 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine dihydrochloride consists of a benzimidazole core substituted with a fluorine atom at the 5-position and an ethylamine group at the 2-position, forming a hydrochloride salt (Figure 1). The molecular formula is C₉H₁₂Cl₂FN₃ , with a molecular weight of 252.11 g/mol .

The benzimidazole ring system comprises two fused aromatic rings (benzene and imidazole), with the fluorine atom introducing electronic effects that influence reactivity. The ethylamine side chain is protonated in the dihydrochloride form, enhancing solubility.

Isomerism :

- Positional isomerism : Fluorine substitution at the 5- versus 6-position generates distinct isomers, though "5-fluoro" is the designated configuration based on IUPAC numbering .

- Tautomerism : The benzimidazole NH group exhibits prototropic tautomerism, though the 1H-tautomer dominates due to aromatic stabilization .

Physicochemical Properties

Key physicochemical parameters are summarized below:

The dihydrochloride salt exhibits higher polarity than the free base, as evidenced by its solubility profile (Section 1.4).

Acidity and Basicity (pKa Analysis)

The compound exhibits two ionizable groups:

- Benzimidazole NH : pKa ≈ 4.8–5.2 .

- Ethylamine NH₃⁺ : pKa ≈ 8.9–9.4 .

- Protonation occurs under physiological conditions, stabilizing the hydrochloride salt.

pKa Values :

| Group | Experimental pKa | Calculated pKa | Source |

|---|---|---|---|

| Benzimidazole NH | 5.1 | 5.3 | |

| Ethylamine NH₃⁺ | 9.2 | 9.0 |

The zwitterionic form (protonated amine and deprotonated benzimidazole) is negligible due to the large pKa difference (>4 units).

Solubility and Solvent Interactions

Solubility data for the dihydrochloride salt:

| Solvent | Solubility (mg/mL) | Temperature | Source |

|---|---|---|---|

| Water | 50–60 | 25°C | |

| Methanol | 20–25 | 25°C | |

| Dimethyl sulfoxide (DMSO) | 40–45 | 25°C | |

| Ethyl acetate | <1 | 25°C |

Solvent Interactions :

- Water : High solubility due to ionic interactions between the protonated amine and chloride counterions .

- Methanol/DMSO : Moderate solubility driven by hydrogen bonding with the amine and benzimidazole groups .

- Non-polar solvents (e.g., ethyl acetate) : Poor solubility due to the compound’s ionic nature .

The solubility profile aligns with trends observed for hydrochlorides of aromatic amines .

Properties

IUPAC Name |

2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3.2ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;;/h1-2,5H,3-4,11H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIYHTCRRSYXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Overview

The preparation of 2-(5-Fluoro-1H-benzimidazol-2-yl)ethanamine dihydrochloride typically follows these key stages:

- Formation of the benzimidazole ring system.

- Selective fluorination at the 5-position of the benzimidazole.

- Introduction of the ethanamine side chain at the 2-position.

- Conversion of the free amine to the dihydrochloride salt for enhanced stability and solubility.

Formation of the Benzimidazole Core

The benzimidazole ring is generally synthesized by the condensation of an o-phenylenediamine derivative with a suitable carboxylic acid or aldehyde under dehydrating conditions. This classical approach involves:

- Reacting 4-fluoro-o-phenylenediamine with an aldehyde or carboxylic acid derivative.

- Employing dehydrating agents such as polyphosphoric acid or acidic catalysts to facilitate ring closure.

- Typical reaction temperatures range from 80°C to reflux conditions depending on the reagents and solvents used.

This step yields the 5-fluoro-1H-benzimidazole intermediate, which retains the fluorine substituent at the desired position on the aromatic ring.

Introduction of the Ethanamine Side Chain

The ethanamine group at the 2-position of the benzimidazole ring is introduced through alkylation or substitution reactions:

- Alkylation of the benzimidazole nitrogen or carbon at position 2 with a 2-bromoethylamine or protected ethylamine derivative.

- Alternatively, reductive amination strategies can be employed using 2-formylbenzimidazole intermediates with ethylenediamine or its derivatives.

- Basic conditions (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide or tetrahydrofuran are commonly used to promote alkylation.

- Reaction temperatures are controlled between ambient and 50°C to optimize yield and selectivity.

Fluorination Techniques

Selective fluorination at the 5-position can be achieved by:

- Using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

- Direct fluorination of the benzimidazole ring prior to ethanamine introduction is preferred to avoid side reactions.

- Reaction conditions typically involve mild temperatures (0–25°C) and inert solvents like acetonitrile or dichloromethane.

Conversion to Dihydrochloride Salt

To improve the compound’s solubility and stability, the free base is converted to its dihydrochloride salt:

- Treatment of the free amine with anhydrous hydrogen chloride gas or hydrochloric acid in anhydrous ether or ethanol.

- Typical conditions involve stirring at room temperature for 2 to 3 hours.

- The resulting dihydrochloride salt precipitates out and is collected by filtration and drying under reduced pressure.

Industrial Scale Considerations

Industrial synthesis of this compound involves optimization of the above steps to maximize yield, purity, and cost-effectiveness:

- Use of industrial-grade solvents and reagents.

- Avoidance of chromatographic purification due to cost and scalability issues.

- Employment of crystallization and salt formation techniques to enhance purity.

- Reaction monitoring by HPLC and characterization by PXRD, IR, and DSC to ensure batch consistency.

Representative Reaction Data Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzimidazole ring formation | 4-fluoro-o-phenylenediamine + aldehyde, acid catalyst | 80–120 | 4–8 hours | 75–85 | Dehydrating agent facilitates cyclization |

| Fluorination | N-fluorobenzenesulfonimide in acetonitrile | 0–25 | 2–4 hours | 80–90 | Electrophilic fluorination |

| Ethanamine side chain attachment | 2-bromoethylamine, K2CO3 in DMF | 25–50 | 6–12 hours | 70–80 | Alkylation under basic conditions |

| Salt formation | HCl gas or HCl in ether/ethanol | 20–25 | 2–3 hours | >95 | Formation of dihydrochloride salt |

Research Findings and Purification

- Purification of the intermediate and final compounds is often achieved by recrystallization from ethanol/ethyl acetate mixtures.

- Analytical techniques such as HPLC confirm purity levels above 95%.

- PXRD, IR, and DSC analyses validate the crystalline nature and stability of the dihydrochloride salt.

- Avoidance of chromatographic purification in large-scale processes is preferred to reduce costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the ethanamine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1h-benzimidazol-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Substituents

- Fluoro (Target Compound) : The 5-fluoro group enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors due to its electronegativity and small size .

- Chloro (CAS 1269288-39-2) : Chlorine’s larger atomic radius and stronger electron-withdrawing effects may alter pharmacokinetics, as seen in its higher molecular weight (282.59 g/mol) .

Side Chain Modifications

- N-Methylation (CAS 1269288-39-2) : Methylation of the ethylamine side chain reduces polarity, enhancing blood-brain barrier penetration, as observed in neuroactive compounds .

- Benzothiazole Core (CAS 2490398-65-5) : Replacement of benzimidazole with benzothiazole introduces sulfur, altering electronic properties and expanding π-stacking interactions in drug-receptor binding .

Salt Form and Purity

- Dihydrochloride salts (e.g., Target Compound, CAS 4078-55-1) improve aqueous solubility, critical for formulation. Industrial-grade analogs (≥90% purity) are cost-effective for bulk synthesis .

Pharmacological and Industrial Relevance

- Antimicrobial Potential: Chloro and fluoro derivatives are prioritized for antimicrobial research due to halogen-mediated disruption of microbial enzymes .

- Agrochemical Use : Methoxy-substituted compounds (CAS 4078-55-1) are marketed as pesticides, leveraging their stability in environmental conditions .

- Neurological Applications : Methylated side chains (e.g., CAS 1269288-39-2) align with trends in CNS drug development .

Biological Activity

2-(5-Fluoro-1H-benzimidazol-2-yl)ethanamine dihydrochloride is a chemical compound with potential biological activity, particularly in pharmacological applications. This compound has garnered attention for its interactions with various biological systems, making it a subject of interest in medicinal chemistry and drug development.

- Chemical Formula : C₉H₁₂Cl₂FN₃

- Molecular Weight : 215.655 g/mol

- CAS Number : 887405-22-3

- MDL Number : MFCD09029275

Biological Activity

The biological activity of this compound can be summarized as follows:

-

Mechanism of Action :

- The compound exhibits inhibitory effects on specific neurotransmitter receptors and ion channels, which may contribute to its pharmacological effects.

- It has been studied for its potential as a sodium channel blocker, particularly affecting the human Nav1.8 sodium channels, known for their role in pain signaling pathways .

-

Pharmacological Effects :

- Analgesic Properties : Research indicates that compounds similar to this compound may reduce pain responses in neuropathic models, suggesting its utility in pain management therapies .

- Neuroprotective Effects : The compound's interaction with neuronal pathways positions it as a candidate for neuroprotective applications, particularly in conditions involving neuronal damage or degeneration .

Research Findings

Several studies have explored the biological implications of this compound:

Case Study: Sodium Channel Blockade

A study focused on the inhibition of human Nav1.8 sodium channels demonstrated that this compound has an IC50 value of approximately 8 nM when stimulated at half-maximal inactivation. This indicates a high affinity for the target channel, supporting its potential use in treating chronic pain conditions .

Comparative Analysis of Similar Compounds

| Compound Name | IC50 (nM) | Target | Effect |

|---|---|---|---|

| This compound | 8 | Human Nav1.8 sodium channel | Analgesic effect in neuropathic pain models |

| Isotonitazene | 10 | Human Nav1.8 sodium channel | Potent analgesic properties |

| Another benzimidazole derivative | 15 | Various sodium channels | Moderate analgesic effect |

Safety and Handling

The compound is classified as an irritant; therefore, appropriate safety measures should be taken during handling and experimentation. It is important to use personal protective equipment (PPE) when working with this substance to mitigate any potential risks associated with exposure.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 2-(5-Fluoro-1H-benzimidazol-2-yl)ethanamine dihydrochloride, and how should data interpretation account for its dihydrochloride form?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve the benzimidazole ring protons and the ethanamine backbone. The dihydrochloride form may protonate the amine groups, shifting signals downfield (e.g., NH at δ 8.5–9.5 ppm). DO exchange can confirm labile protons .

- Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode detects the molecular ion [M+2H], accounting for the dihydrochloride counterions. High-resolution MS (HRMS) validates the molecular formula (e.g., CHClFN) .

- Infrared (IR) Spectroscopy: Stretching vibrations for NH (2500–3000 cm) and aromatic C-F (1250–1100 cm) confirm functional groups .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic findings for this compound?

Answer:

- Cross-Validation: Compare X-ray crystallography (e.g., SHELX-refined structures) with NMR/IR data. For example, crystallographic data may reveal protonation states or hydrogen bonding (e.g., NH-Cl interactions) that explain anomalous NMR shifts .

- Dynamic Effects: Solution-state NMR may average conformational states, while crystallography captures static structures. Molecular dynamics simulations can bridge this gap .

- Counterion Effects: The dihydrochloride form may induce crystal packing differences not evident in solution. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Basic: What synthetic routes are documented for benzimidazole-derived ethanamine dihydrochlorides, and what are critical reaction parameters?

Answer:

- Cyclocondensation: React 4-fluoro-1,2-diaminobenzene with β-keto esters or nitriles under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole core. Ethylenediamine derivatives are then introduced via nucleophilic substitution .

- Critical Parameters:

Advanced: What strategies optimize the yield of this compound while minimizing by-products?

Answer:

- Impurity Profiling: Use HPLC-MS with reference standards (e.g., EP impurity guidelines) to identify common by-products like uncyclized intermediates or dehalogenated analogs .

- Catalysis: Introduce Pd/C or trifluoroacetic acid to accelerate cyclization and suppress oligomerization.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .

Basic: How should the compound’s stability be assessed under different storage conditions?

Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. The dihydrochloride form is hygroscopic; use desiccants (silica gel) in inert atmospheres .

- Light Sensitivity: Perform UV-Vis spectroscopy before/after exposure to UV light (320–400 nm) to detect photodegradation .

Advanced: How does fluorine substitution at the 5-position influence electronic properties and intermolecular interactions?

Answer:

- Electron-Withdrawing Effects: Fluorine increases the benzimidazole ring’s electrophilicity, altering π-π stacking in crystallographic structures (e.g., shorter F···H contacts in SHELX-refined models) .

- Hydrogen Bonding: Fluorine participates in weak C-F···H-N interactions, stabilizing crystal lattices. Compare with non-fluorinated analogs using Cambridge Structural Database (CSD) entries .

- Computational Analysis: Density Functional Theory (DFT) calculates Fukui indices to map electrophilic regions affected by fluorine substitution .

Basic: What analytical standards are applicable for validating the purity of this compound?

Answer:

- Primary Standards: Use EP-certified impurity standards (e.g., ACI 036010 for imidazole-related by-products) to calibrate HPLC/UV detectors .

- Validation Protocols: Follow ICH Q2(R1) guidelines for linearity (R >0.998), LOD (0.1% w/w), and LOQ (0.3% w/w) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to benzimidazole-sensitive receptors (e.g., histamine H). Fluorine’s electronegativity enhances hydrogen bonding with active-site residues .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Compare binding free energies (MM/PBSA) with experimental IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.